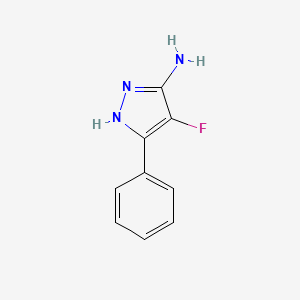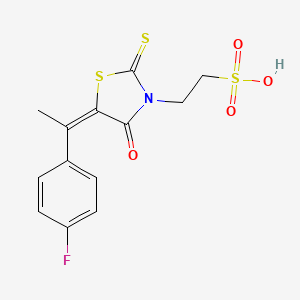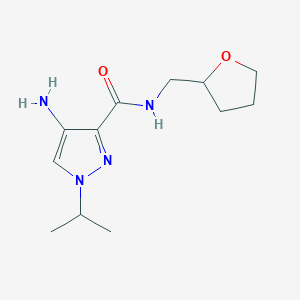
1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(2-methoxyphenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(2-methoxyphenoxy)ethanone, also known as FLE, is a chemical compound that has been widely studied for its potential therapeutic applications. FLE belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have a variety of beneficial effects on different physiological systems.
科学的研究の応用
Synthesis and Antimicrobial Activity
The synthesis of novel compounds related to 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(2-methoxyphenoxy)ethanone has been a subject of interest for their potential antimicrobial properties. For instance, Nagamani et al. (2018) synthesized a series of compounds from a related fluorophenyl ethanone derivative, examining their antimicrobial activity. This research underscores the synthetic versatility of fluorophenyl ethanone compounds and their relevance in developing antimicrobial agents Nagamani, M., Anjaiah, Ch., Praveen, D., & Jalapathi, P. (2018).
Optical and Fluorescence Properties
The study of fluorophenyl compounds extends into the investigation of their optical and fluorescence properties. Research by Dong et al. (2012) on a compound synthesized from this compound revealed its solid-state fluorescence capabilities. By regulating the arrangement of fluorophores, the research highlights the potential of such compounds in optical applications and materials science Dong, B., Wang, M., Xu, C., Feng, Q., & Wang, Y. (2012).
Chemical Properties and Reactions
The exploration of chemical properties and reactions of this compound derivatives is crucial for understanding their potential applications. Studies such as the one conducted by Pimenova et al. (2003) delve into reactions involving fluorinated phenyl compounds, offering insights into their chemical behavior and potential for creating novel materials or pharmaceuticals Pimenova, E. V., Krasnych, O. P., Goun, E., & Miles, D. (2003).
Fluorescent Probes and Cell Imaging
Fluorophenyl compounds, including those related to this compound, have been evaluated for their potential as fluorescent probes and in cell imaging applications. Bhanja et al. (2015) synthesized a vanillinyl Schiff base demonstrating significant zinc sensing properties, suitable for bioimaging applications. This highlights the compound's utility in biological research and diagnostics Bhanja, A. K., Patra, C., Mondal, S., Ojha, D., Chattopadhyay, D., & Sinha, C. (2015).
特性
IUPAC Name |
1-[3-(4-fluorophenyl)azepan-1-yl]-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3/c1-25-19-7-2-3-8-20(19)26-15-21(24)23-13-5-4-6-17(14-23)16-9-11-18(22)12-10-16/h2-3,7-12,17H,4-6,13-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREKWCGUHLTUCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate](/img/structure/B2357670.png)
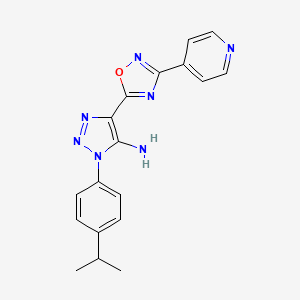
![2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2357672.png)


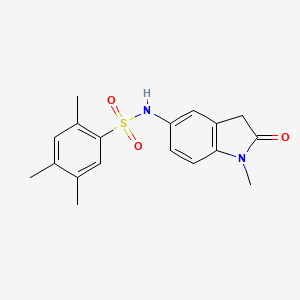
![2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine](/img/structure/B2357680.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2357681.png)
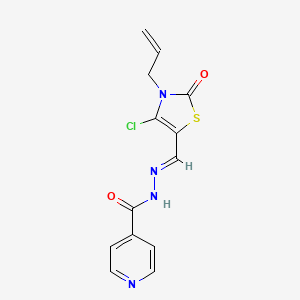
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2357684.png)
